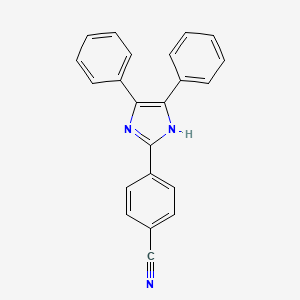

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile

Descripción

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile is a trisubstituted imidazole derivative featuring a central imidazole ring substituted with two phenyl groups at positions 4 and 5, and a benzonitrile moiety at position 2 (Figure 1). This compound is synthesized via condensation reactions involving benzil and diaminotriazole precursors, often catalyzed by transition metals (e.g., CuI) or heterogeneous catalysts like TiO2 nanoparticles, achieving yields up to 95% . Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): δ 12.99 (s, 1H, NH), 8.21–7.90 (m, 4H, aromatic), 7.49–7.27 (m, 10H, aromatic) .

- ¹³C NMR: δ 144.2, 138.6, 135.2, 134.8, 133.3, 131.1, 130.1, 129.3, 129.1, 128.8, 127.6, 127.4, 126.0, 119.5, 110.6 .

- Melting Point: Reported values vary between 186–187°C and 245–247°C , likely due to differences in synthetic conditions or polymorphic forms.

The nitrile group enhances electron-withdrawing properties, influencing reactivity in further functionalization (e.g., conversion to amidoximes) .

Propiedades

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOZFYOJDPVGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477551 | |

| Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-72-4 | |

| Record name | Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

The synthesis mechanism can be broken down into key steps:

-

- The aldehyde reacts with benzil and ammonium acetate to form an intermediate Schiff base.

-

- The Schiff base undergoes cyclization to form the imidazole ring.

-

- The benzonitrile group attaches to the imidazole ring during or after cyclization, depending on the specific reaction conditions.

The electron-withdrawing nature of the nitrile group (-C≡N) plays a critical role in stabilizing the intermediate and facilitating cyclization.

Optimization of Reaction Conditions

To achieve optimal yields, the following parameters should be carefully controlled:

| Parameter | Optimal Condition |

|---|---|

| Temperature | Elevated (specific range not provided) |

| Solvent | Glacial acetic acid |

| Molar Ratios of Reactants | Stoichiometric or slight excess |

| Reaction Time | Sufficient for complete cyclization |

Adjusting these parameters ensures that side reactions are minimized and product purity is maximized.

Analytical Characterization

After synthesis, the compound is characterized using advanced analytical techniques:

NMR Spectroscopy (1H, 13C, HSQC) :

Confirms the structure and purity of the compound.Single-Crystal X-Ray Diffraction (SCXRD) :

Provides detailed structural information, including bond lengths and angles.

These methods validate the successful formation of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile and ensure its suitability for further applications.

Applications of Synthesized Compound

While this article focuses on preparation methods, it is worth noting that this compound has diverse applications:

- As an intermediate in pharmaceutical synthesis.

- In material science for organic light-emitting diodes (OLEDs).

- As a fluorescent probe in biological imaging.

Summary Table: Key Data

| Property/Parameter | Value/Details |

|---|---|

| Molecular Formula | C22H15N3 |

| Molecular Weight | 321.38 g/mol |

| Synthesis Method | One-pot condensation |

| Reaction Medium | Glacial acetic acid |

| Purification | Recrystallization or chromatography |

| Analytical Techniques | NMR, SCXRD |

Análisis De Reacciones Químicas

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable reagent in organic chemistry .

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids |

| Reduction | Yields amines or alcohols |

| Substitution | Nucleophilic substitution at the benzonitrile group |

Biological Research

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which is crucial in drug design for targeting specific biological pathways .

Medical Applications

- Therapeutic Agent Development : Research indicates that 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile can be used in developing anti-cancer drugs due to its ability to interact with biological targets effectively .

| Target Disease | Potential Mechanism |

|---|---|

| Cancer | Interaction with cancer cell receptors |

| Infectious Diseases | Antimicrobial effects on pathogens |

- The fluorescent properties of this compound allow it to be utilized as a probe in biological imaging, enabling real-time visualization of cellular processes .

Case Studies

- Antimicrobial Action : A study published in ResearchGate demonstrated the antimicrobial efficacy of imidazole derivatives against various fungal infections. This highlights the potential of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile as a therapeutic agent in treating resistant infections .

- Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity by binding to active sites, which could lead to new strategies in drug development targeting specific enzyme pathways involved in diseases.

Mecanismo De Acción

The mechanism of action of 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lactate dehydrogenase (LDHA), an enzyme involved in cellular metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects. This interaction is characterized by a high binding affinity, as indicated by docking studies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Melting Points : Triphenyl derivatives (e.g., 4d) exhibit higher melting points (276–278°C) compared to diphenyl analogs, attributed to increased π-π stacking and van der Waals interactions .

- Electronic Effects: Nitrile groups (as in the target compound) lower electron density at the imidazole core compared to electron-donating groups (e.g., dimethylamino in ), altering reactivity in electrophilic substitutions.

- Spectral Shifts : NH proton signals in ¹H NMR range from δ 9.26 (triphenyl analog) to δ 12.99 (target compound), reflecting differences in hydrogen-bonding strength .

Critical Analysis of Discrepancies and Limitations

- Melting Point Variability : Conflicting reports (186–187°C vs. 245–247°C) may arise from polymorphic forms or solvent-dependent crystallization .

- Spectroscopic Data: Minor shifts in ¹³C NMR signals (e.g., δ 119.5 in vs. δ 113.73 in ) suggest solvent or instrumentation effects.

- Biological Data: Limited evidence on the target compound’s bioactivity compared to sulfur or dimethylamino derivatives .

Actividad Biológica

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile features an imidazole ring substituted with phenyl groups and a benzonitrile moiety. Its molecular formula is C22H18N2, and it has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) .

Antimicrobial Activity

Research indicates that compounds containing imidazole and benzimidazole motifs can exhibit significant antibacterial properties. A study evaluating various derivatives found that while many synthesized compounds showed limited antibacterial activity, some imidazole derivatives demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Staphylococcus aureus | 4 μg/mL |

| 6c | Staphylococcus aureus | 16 μg/mL |

| 6c | Enterococcus faecalis | 16 μg/mL |

This table summarizes the antibacterial activity of selected compounds derived from imidazole, highlighting their effectiveness compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

The anticancer potential of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile has also been explored. In vitro studies involving various cancer cell lines showed that while some derivatives exhibited cytotoxic effects, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile itself did not demonstrate significant anticancer activity in preliminary screenings .

Table 2: In Vitro Anticancer Evaluation

| Compound | Cell Line Tested | Observed Activity |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | No significant activity |

| Compound B | A549 (Lung Cancer) | No significant activity |

| Compound C | HeLa (Cervical Cancer) | No significant activity |

The mechanisms underlying the biological activities of imidazole derivatives often involve interactions with cellular targets such as enzymes or receptors. For instance, imidazole compounds have been studied for their role as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications . Additionally, molecular docking studies suggest that these compounds may bind effectively to target sites within bacterial cells or cancerous tissues, although specific binding affinities and interaction profiles require further investigation.

Case Studies

- Antimicrobial Studies : A recent study synthesized several imidazole derivatives and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that while many derivatives had limited efficacy, certain compounds exhibited enhanced activity against resistant strains .

- Anticancer Screening : In a broad screening of over sixty cell lines representing various tumor types, none of the tested compounds showed sufficient cytotoxicity to warrant further investigation in secondary screening phases .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile?

Methodological Answer:

The compound is synthesized via copper-catalyzed multicomponent reactions, optimized for trisubstituted imidazoles. Key steps include:

- Reactants: Benzil, ammonium acetate, and substituted benzaldehyde derivatives under reflux conditions.

- Catalyst: Copper borate (CuB₄O₇), which converts in situ to Cu(OAc)₂ in the presence of NH₄OAc, enhancing reaction efficiency .

- Solvent: Acetonitrile or ethanol under inert atmosphere (N₂/Ar).

- Work-up: Precipitation in ice-cold water followed by recrystallization (e.g., ethanol/water) yields white solids with purity >95%.

- Yield Optimization: Adjusting molar ratios (1:1:1.2 for benzil:benzaldehyde:NH₄OAc) and reaction time (6–8 hrs) improves yields to ~80% .

Basic: How is 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile characterized using NMR spectroscopy?

Methodological Answer:

1H and 13C NMR spectra in DMSO-d₆ or CDCl₃ are critical for structural confirmation:

- 1H NMR (400 MHz, DMSO-d₆):

- δ 12.99 (s, 1H, imidazole NH).

- δ 8.21–7.90 (m, 4H, aromatic protons from benzonitrile and imidazole).

- δ 7.49–7.27 (m, 10H, aromatic protons from diphenyl groups) .

- 13C NMR (100 MHz, DMSO-d₆):

- Key peaks: δ 144.2 (imidazole C2), 138.6 (benzonitrile C≡N), 119.5 (C≡N), and 110.6 (aromatic carbons adjacent to nitrile) .

- Validation: Compare with published data for analogous imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) to confirm substituent effects .

Advanced: How to resolve contradictions in fluorescence emission data under different solvent conditions?

Methodological Answer:

Fluorescence properties (λex/λem) are solvent-dependent due to polarity and hydrogen bonding:

- Derivatization Protocol: React with hexylamine in chloroform to enhance fluorescence intensity (λex 335 nm, λem 420 nm) .

- Solvent Screening: Test aprotic (acetonitrile) vs. protic (methanol) solvents. Aprotic solvents reduce quenching, while protic solvents may redshift emissions via H-bonding .

- Data Normalization: Use internal standards (e.g., quinine sulfate) to correct for solvent-specific quantum yield variations.

- Contradiction Resolution: Replicate experiments under controlled humidity/temperature to minimize environmental interference .

Advanced: What strategies are effective for crystallographic data refinement using SHELXL?

Methodological Answer:

For high-precision refinement of crystal structures:

- Data Collection: Use Agilent Xcalibur diffractometers with Cu Kα radiation (λ = 1.54184 Å) and multi-scan absorption correction .

- SHELXL Workflow:

- Validation: Check R-factor convergence (target: R1 < 0.05), ADPs, and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Advanced: How to analyze hydrogen bonding and π-π interactions in its crystal structure?

Methodological Answer:

Crystal Data (P1 space group):

- Parameters: a = 6.8710 Å, b = 10.7188 Å, c = 14.9178 Å; α = 103.569°, β = 93.094°, γ = 105.878° .

- Interaction Analysis:

- Hydrogen Bonds: O–H⋯N (2.65 Å) and C–H⋯O (2.89 Å) stabilize the 3D network .

- π-π Stacking: Centroid distances between imidazole and benzene rings: 3.45–3.70 Å (dihedral angles: 20.23°–75.38°) .

- Software Tools: Use Mercury (CCDC) or WinGX/ORTEP for visualization and metric analysis .

Basic: What are the key considerations in experimental design for optimizing reaction yields?

Methodological Answer:

- Catalyst Selection: Copper catalysts (e.g., CuB₄O₇) improve regioselectivity for imidazole cyclization .

- Temperature Control: Reflux at 80–90°C prevents side reactions (e.g., oxidation of nitrile groups).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted benzil and byproducts .

- Scale-up: Maintain stoichiometric ratios and avoid excess NH₄OAc to prevent gelation .

Advanced: What computational approaches predict electronic properties relevant to fluorescence?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to model HOMO-LUMO gaps and excitation energies .

- Solvent Effects: Use PCM (Polarizable Continuum Model) to simulate λex/λem shifts in acetonitrile vs. chloroform .

- Validation: Compare computed spectra with experimental data (e.g., TD-DFT for UV-Vis absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.